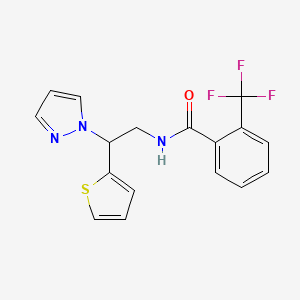

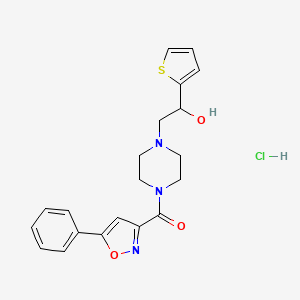

![molecular formula C28H25N5O3S B3003528 N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide CAS No. 443354-39-0](/img/structure/B3003528.png)

N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide, appears to be a derivative of benzoquinazolinone, a class of compounds known for their potential biological activities, including anticancer properties. The structure suggests the presence of a quinazolinone core, substituted with a benzylamino group and a sulfanyl group, which could be crucial for its biological activity.

Synthesis Analysis

The synthesis of related benzoquinazolinone derivatives has been described using palladium-catalyzed Buchwald–Hartwig coupling reactions. This method involves the use of bromobenzoquinazolinones as starting materials, which are then coupled with amines or mercaptans to introduce various substituents onto the quinazolinone scaffold . The process typically requires a palladium catalyst, a ligand such as XantPhos, and a strong base like KOt-Bu. The reactions are carried out in solvents like 1,4-dioxane at elevated temperatures. Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of benzoquinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents that influence the compound's biological activity. The benzylamino group and the sulfanyl group mentioned in the compound's name suggest that these functionalities are present in the molecule, potentially affecting its interaction with biological targets .

Chemical Reactions Analysis

Benzoquinazolinone derivatives can undergo various chemical reactions, depending on the substituents present on the core structure. The presence of amino and sulfanyl groups suggests that the compound could participate in nucleophilic substitution reactions or could be further modified through reactions involving these functional groups. The specific chemical reactions that the compound might undergo are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoquinazolinone derivatives can vary widely depending on the specific substituents attached to the core structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetic profile. The presence of a benzylamino group could, for instance, affect the compound's lipophilicity, while the sulfanyl group might influence its reactivity and stability .

Relevant Case Studies

While the provided papers do not mention case studies involving the exact compound , they do provide insights into the biological activities of related compounds. For example, certain benzoquinazolinone derivatives have shown significant anticancer activity against HT29 and HCT116 cell lines . Additionally, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share some structural similarities with the compound , have demonstrated antiproliferative activity against cancer cell lines and have been found to inhibit tubulin polymerization . These findings suggest that the compound may also possess similar biological activities, warranting further investigation.

Aplicaciones Científicas De Investigación

Synthesis and Transformation

The compound has been involved in the synthesis and transformation of novel hetarylquinolines, contributing to the development of new chemical structures with potential biological activities. For example, a study by Aleqsanyan and Hambardzumyan (2021) explored the synthesis of hetarylquinolines containing thiazolidine and dihydrothiazole rings, demonstrating the compound's utility in creating diverse chemical structures (Aleqsanyan & Hambardzumyan, 2021).

Potential Therapeutic Uses

- Antitumor Activity : A study by Al-Suwaidan et al. (2016) highlighted the antitumor potential of 3-benzyl-substituted-4(3H)-quinazolinones, suggesting the relevance of similar compounds in cancer research (Al-Suwaidan et al., 2016).

- Immunosuppressive Activity : Carbonnelle et al. (2009) identified an indole-3-propanamide derivative as a potential immunosuppressive agent, indicating possible applications in managing immune responses (Carbonnelle et al., 2009).

Molecular and Structural Analysis

- Crystal and Calculated Structure : Bai et al. (2012) conducted a study on the crystal structure of a related compound, which aids in understanding the molecular conformation and potential reactivity of similar compounds (Bai et al., 2012).

Antimicrobial and Antifungal Activity

- The compound's derivatives have shown potential in antimicrobial and antifungal activities, as demonstrated in research by Desai, Shihora, and Moradia (2007) on quinazoline derivatives (Desai, Shihora, & Moradia, 2007).

Propiedades

IUPAC Name |

N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O3S/c34-25(15-14-20-17-29-23-12-6-4-10-21(20)23)32-33-27(36)22-11-5-7-13-24(22)31-28(33)37-18-26(35)30-16-19-8-2-1-3-9-19/h1-13,17,29H,14-16,18H2,(H,30,35)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWVFZUNPVQIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

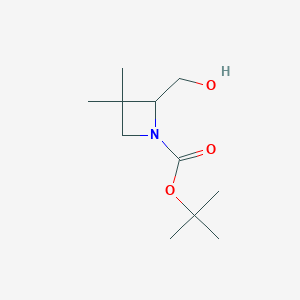

![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

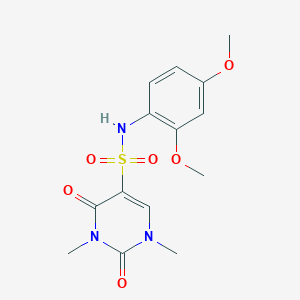

![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)

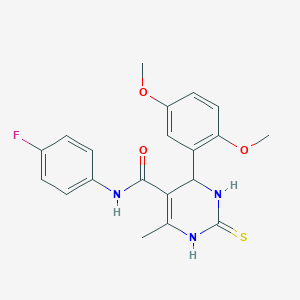

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)